Benzenamine, N-[(4-methylphenyl)methylene]-
Overview
Description
Benzenamine, N-[(4-methylphenyl)methylene]- is an organic compound with the molecular formula C₁₄H₁₃N and a molecular weight of 195.2597 g/mol . It is also known by other names such as Aniline, N-(p-methylbenzylidene)- and N-(p-Methylbenzylidene)aniline . This compound is characterized by the presence of a benzenamine group attached to a methylene bridge, which is further connected to a 4-methylphenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzenamine, N-[(4-methylphenyl)methylene]- can be synthesized through the condensation reaction between aniline and p-tolualdehyde . The reaction typically involves the use of an acid catalyst to facilitate the formation of the imine bond between the amine and aldehyde groups. The reaction conditions often include refluxing the reactants in a suitable solvent such as ethanol or methanol for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of Benzenamine, N-[(4-methylphenyl)methylene]- may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to a more consistent and scalable production process.
Chemical Reactions Analysis
Types of Reactions
Benzenamine, N-[(4-methylphenyl)methylene]- undergoes various chemical reactions, including:
Reduction: Reduction of the compound can yield amine derivatives using reducing agents like sodium borohydride.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of halogenated or alkylated products.
Common Reagents and Conditions
Oxidation: Nitric acid, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), alkyl halides.
Major Products Formed
Oxidation: Nitrobenzenamine derivatives.
Reduction: Secondary amines.
Substitution: Halogenated or alkylated benzenamine derivatives.
Scientific Research Applications
Benzenamine, N-[(4-methylphenyl)methylene]- has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its use in drug development and as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzenamine, N-[(4-methylphenyl)methylene]- involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition or activation of enzymatic activity. Additionally, its aromatic structure allows for π-π interactions with aromatic amino acids in protein binding sites, influencing various biochemical pathways.
Comparison with Similar Compounds
Benzenamine, N-[(4-methylphenyl)methylene]- can be compared with other similar compounds such as:
Benzenamine, N-[(4-methylphenyl)methylene]-4-nitro-: This compound has a nitro group attached to the aromatic ring, which significantly alters its chemical reactivity and biological activity.
Benzenamine, 4-methyl-N-(phenylmethylene)-: Similar in structure but with different substitution patterns on the aromatic ring, leading to variations in its chemical and physical properties.
Benzenamine, 4-ethoxy-N-[(4-methoxyphenyl)methylene]-: Contains additional methoxy and ethoxy groups, which can influence its solubility and reactivity.
Benzenamine, N-[(4-methylphenyl)methylene]- stands out due to its unique combination of structural features, making it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
1-(4-methylphenyl)-N-phenylmethanimine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N/c1-12-7-9-13(10-8-12)11-15-14-5-3-2-4-6-14/h2-11H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCICJNSIYHONRK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=NC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30335534, DTXSID901274451 | |
Record name | Benzenamine, N-[(4-methylphenyl)methylene]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30335534 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-[(4-Methylphenyl)methylene]benzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901274451 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2362-77-8, 15486-64-3 | |
Record name | N-[(4-Methylphenyl)methylene]benzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2362-77-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenamine, N-[(4-methylphenyl)methylene]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30335534 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-[(4-Methylphenyl)methylene]benzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901274451 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(4-METHYLBENZYLIDENE)-4-BROMOANILINE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N-(4-METHYLBENZYLIDENE)ANILINE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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